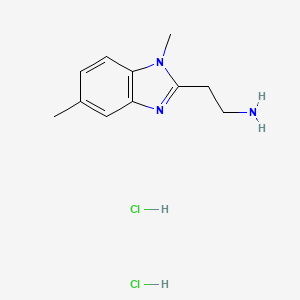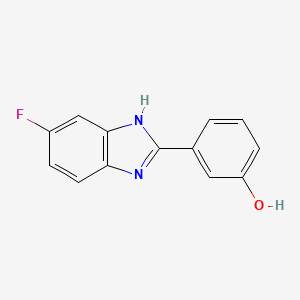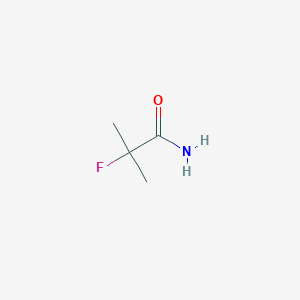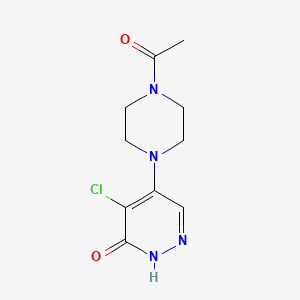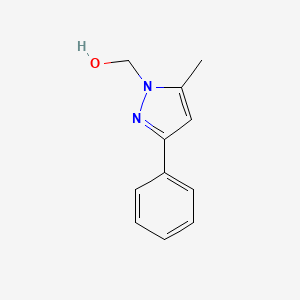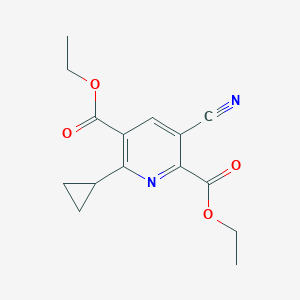![molecular formula C11H16N2O2 B1532317 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate de tert-butyle CAS No. 1263281-62-4](/img/structure/B1532317.png)
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de médicaments nootropes
Le composé est utilisé dans la synthèse de médicaments nootropes tels que le dimiracétam, qui appartiennent à la famille des racétams. Ces médicaments sont connus pour leurs effets améliorant les fonctions cognitives .
Développement d'agonistes des récepteurs adrénergiques
Il sert de précurseur pour la synthèse d'agonistes partiels puissants du récepteur α1A-adrénergique. Ces agents présentent une sélectivité par rapport aux sous-types de récepteurs α1B, α1D et α2A, ce qui est important dans le traitement de pathologies telles que l'hypertension .
Applications électrochimiques
La stabilité structurale assurée par le groupe tert-butyle fait de ce composé un candidat pour des applications électrochimiques, notamment les électrolytes dans les piles à combustible et les batteries .
Recherche sur les liquides ioniques
Ce composé présente un intérêt dans le domaine des liquides ioniques, qui ont des applications allant de la capture du dioxyde de carbone à la stabilisation des nanoparticules .
Inhibition des protéines régulatrices de la chromatine
Des dérivés de ce composé ont été étudiés comme inhibiteurs de la WDR5, une protéine d'échafaudage régulatrice de la chromatine surexprimée dans divers cancers. Cela en fait une cible potentielle pour les thérapies anticancéreuses .
Science des matériaux
En raison de ses propriétés polyvalentes, le composé est étudié pour ses applications en science des matériaux, notamment dans la conception de nouvelles entités cationiques pour les liquides ioniques .
Synthèse organique
Le groupe tert-butyle dans le composé fournit une protection stérique, ce qui en fait un précieux élément de construction en synthèse organique. Il est utilisé dans la construction d'architectures moléculaires complexes .
Études cristallographiques
La structure cristalline du composé a été analysée pour comprendre sa stabilité, ce qui est crucial pour ses applications en cristallographie et en caractérisation des matériaux .
Mécanisme D'action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially ripk1, resulting in inhibition of the target’s activity .
Biochemical Pathways
Related compounds have been reported to inhibit necroptosis, a form of regulated cell death . This suggests that the compound may affect pathways related to cell death and survival.
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure .
Result of Action
Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of necroptosis. It interacts with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This interaction is vital for mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the necroptosis pathway, which is a form of programmed cell death distinct from apoptosis . By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to cell death, thereby preserving cell viability . This effect is particularly beneficial in conditions where necroptosis contributes to disease pathology .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its binding to the allosteric pocket of RIPK1 . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the progression of necroptosis . Additionally, the compound’s structure allows it to effectively compete with natural substrates of RIPK1, further enhancing its inhibitory effects . This inhibition leads to a decrease in necroptosis-related cellular damage and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 for extended periods . Long-term studies indicate that the compound may undergo gradual degradation, which could affect its efficacy . Despite this, the compound’s anti-necroptotic effects remain significant over the course of typical experimental durations .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidative breakdown of the compound . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to target sites, such as the cytoplasm and nucleus . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is primarily within the cytoplasm, where it exerts its inhibitory effects on RIPK1 . The compound may also localize to the nucleus, where it could potentially influence gene expression related to necroptosis . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .
Propriétés
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTINIWEOCJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


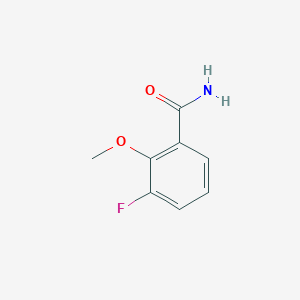
![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)


